3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
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Description
3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C13H6F4N2O and its molecular weight is 282.198. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Analysis
Pyridine derivatives, including those structurally similar to 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, have been extensively studied for their structural and spectroscopic properties. For instance, the crystal structure and spectroscopic analysis of specific pyridine derivatives have revealed intricate details about their molecular geometry, intermolecular interactions, and optical properties. These studies are crucial for understanding the fundamental characteristics of these compounds, which can be relevant in various scientific fields, such as material science and molecular chemistry (Tranfić et al., 2011).
Biological and Medicinal Applications
Some derivatives of pyridine carbonitriles have shown potential in biological and medicinal applications. For example, certain azafluorene derivatives have been synthesized and analyzed for their ability to inhibit SARS-CoV-2 RdRp, showcasing the potential of these compounds in antiviral therapies (Venkateshan et al., 2020). Additionally, the structural and mechanistic investigation of reactions involving pyridine derivatives can provide valuable insights for developing novel compounds with improved antibacterial activities or other therapeutic properties (Liu et al., 2013).
Synthesis and Chemical Properties
The synthesis of pyridine derivatives, including the study of their chemical reactions and properties, is a significant area of research. For instance, the synthesis of trifluoromethylated analogues of dihydroorotic acid demonstrates the versatility of pyridine carbonitriles in creating novel compounds with potentially unique chemical and biological properties (Sukach et al., 2015). The synthesis of novel intermediates, such as 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, further underscores the importance of these compounds in the field of synthetic chemistry, offering new pathways for creating diverse and functionalized molecular structures (Channapur et al., 2019).
Properties
IUPAC Name |
3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2O/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYZTFPYVLCXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.